molecular formula C8H16O B2422012 4-(2-Methylcyclopropyl)butan-1-ol CAS No. 2242417-33-8

4-(2-Methylcyclopropyl)butan-1-ol

Cat. No.: B2422012
CAS No.: 2242417-33-8
M. Wt: 128.215
InChI Key: JCGGIQSCSHGJIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methylcyclopropyl)butan-1-ol is an organic compound with the molecular formula C8H16O It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a butane chain, which also contains a 2-methylcyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylcyclopropyl)butan-1-ol typically involves the reaction of 2-methylcyclopropylcarbinol with butanal under specific conditions. The reaction is usually carried out in the presence of a catalyst such as a strong acid or base to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors or large-scale batch reactors. These methods allow for the efficient production of the compound in large quantities while maintaining high purity standards. The use of automated systems and real-time monitoring ensures consistent quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylcyclopropyl)butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation reactions often involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of 4-(2-Methylcyclopropyl)butanal or 4-(2-Methylcyclopropyl)butanone.

    Reduction: Formation of 4-(2-Methylcyclopropyl)butane.

    Substitution: Formation of 4-(2-Methylcyclopropyl)butyl halides.

Scientific Research Applications

4-(2-Methylcyclopropyl)butan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other compounds.

Mechanism of Action

The mechanism of action of 4-(2-Methylcyclopropyl)butan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biochemical pathways and influence physiological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methylcyclopropyl)butanal
  • 4-(2-Methylcyclopropyl)butanone
  • 4-(2-Methylcyclopropyl)butane

Uniqueness

4-(2-Methylcyclopropyl)butan-1-ol is unique due to the presence of both a hydroxyl group and a 2-methylcyclopropyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be suitable. Its ability to undergo various chemical reactions and its potential biological activity further enhance its significance in research and industry.

Properties

IUPAC Name

4-(2-methylcyclopropyl)butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-7-6-8(7)4-2-3-5-9/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGGIQSCSHGJIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1CCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.